

Health and Safety Profile of 2,5-Dibromohydroquinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dibromohydroquinone

Cat. No.: B082636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety information for **2,5-Dibromohydroquinone**, a chemical intermediate used in various research and development applications. The following sections detail its hazardous properties, handling and storage protocols, emergency procedures, and insights into its toxicological mechanisms, presented in a format tailored for a scientific audience.

Hazard Identification and Classification

2,5-Dibromohydroquinone is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It poses risks of skin, eye, and respiratory irritation.

Table 1: GHS Classification for **2,5-Dibromohydroquinone**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	2	Exclamation Mark	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	Exclamation Mark	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	Exclamation Mark	Warning	H335: May cause respiratory irritation

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,5-Dibromohydroquinone** is provided below. This data is essential for safe handling, storage, and experimental design.

Table 2: Physical and Chemical Properties of **2,5-Dibromohydroquinone**[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)

Property	Value
Chemical Formula	C ₆ H ₄ Br ₂ O ₂
Molecular Weight	267.90 g/mol
CAS Number	14753-51-6
Appearance	White to light yellow or light yellow-red powder/crystals [9]
Melting Point	191-194 °C [2] [7] [10]
Solubility	No data available
Flash Point	Not applicable [2] [3]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to minimize exposure risks.

Safe Handling and Storage

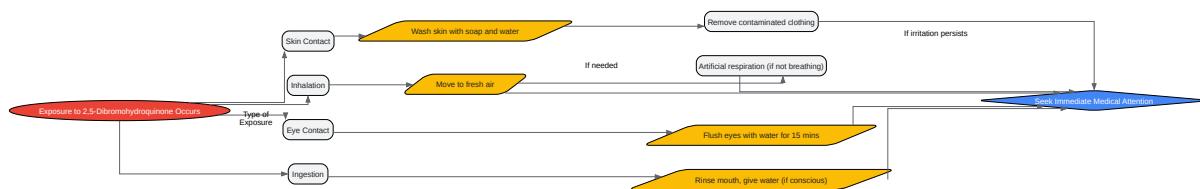
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[\[11\]](#) Avoid contact with skin and eyes.[\[12\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- Storage: Store in a cool, dry, and well-ventilated place.[\[11\]](#)[\[12\]](#) Keep containers tightly closed.[\[11\]](#)[\[12\]](#) It is incompatible with strong oxidizing agents and strong bases.[\[12\]](#)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with **2,5-Dibromohydroquinone**.

Table 3: Recommended Personal Protective Equipment (PPE)[\[2\]](#)[\[3\]](#)[\[5\]](#)

Protection Type	Specification
Eye/Face	Chemical safety goggles or face shield.
Skin	Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory	A NIOSH-approved N95 dust mask or higher-level respirator for dust-generating procedures.

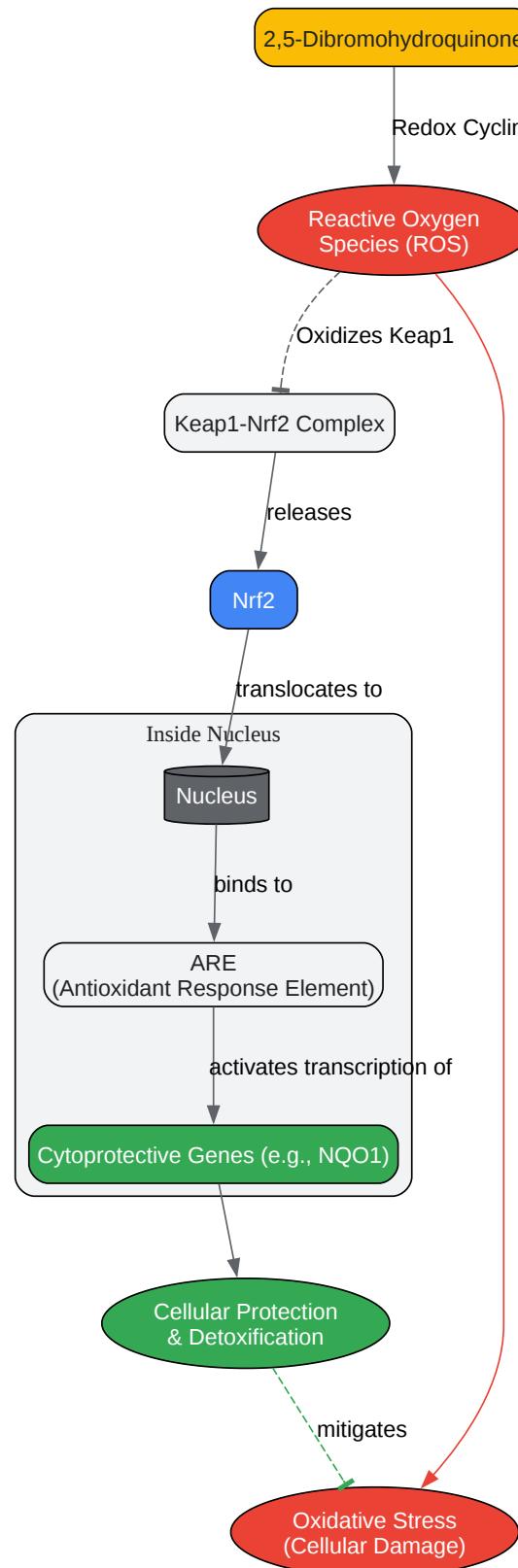

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[\[13\]](#) Seek immediate medical attention.[\[13\]](#)[\[14\]](#)

- Skin Contact: Promptly wash the contaminated skin with soap and water.[13] Remove contaminated clothing and wash it before reuse. If irritation persists, get medical attention.[13][14]
- Inhalation: Move the exposed person to fresh air at once.[13] If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[13][14]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[15] Seek immediate medical attention.[14][15]


[Click to download full resolution via product page](#)

First Aid Decision Tree for 2,5-Dibromohydroquinone Exposure.

Toxicological Information and Signaling Pathways

The toxicity of hydroquinones, including **2,5-Dibromohydroquinone**, is primarily linked to their ability to undergo redox cycling. This process generates reactive oxygen species (ROS), leading to oxidative stress within cells.^{[16][17]} Oxidative stress can damage cellular macromolecules like DNA, proteins, and lipids.^[16]

A key cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway.^{[7][14][18]} Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which facilitates its degradation.^[8] However, upon exposure to electrophiles or ROS generated from hydroquinone metabolism, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.^[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression.^{[7][18]} These genes encode for antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate the damaging effects of oxidative stress.^[7]

[Click to download full resolution via product page](#)

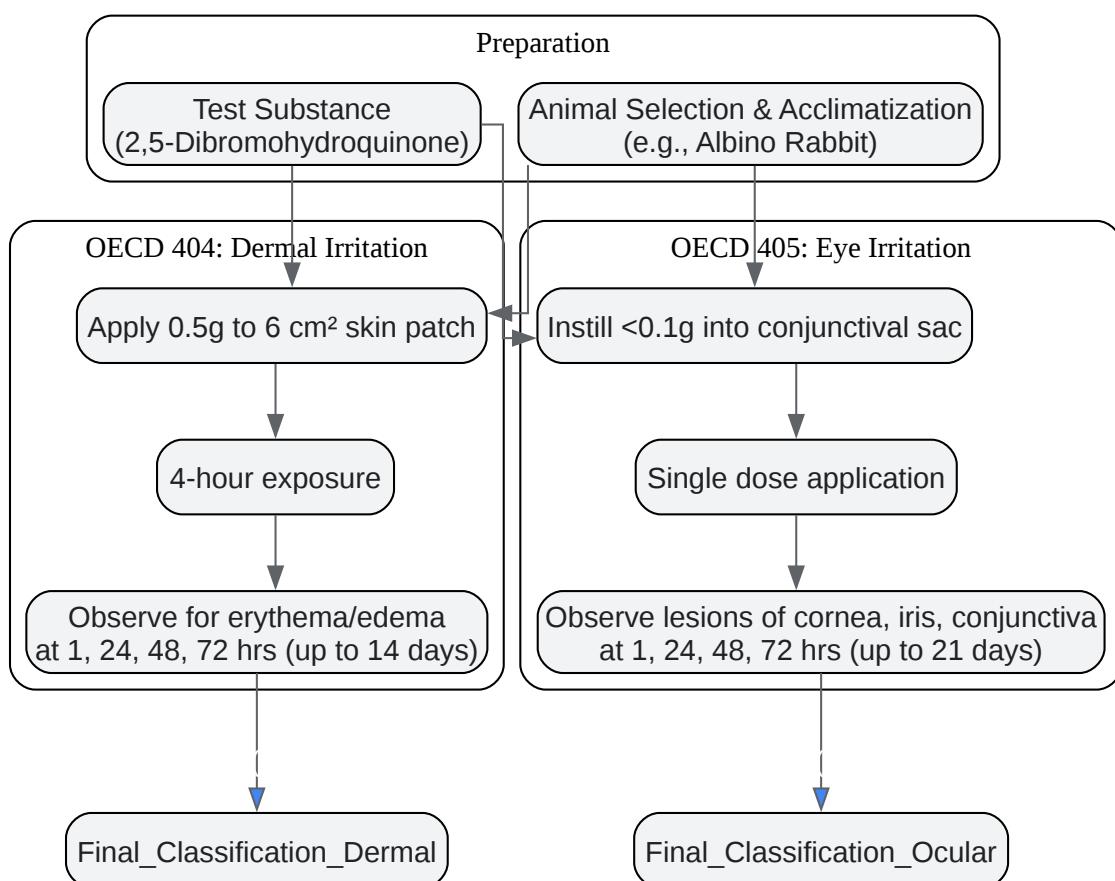
Mechanism of Hydroquinone-Induced Oxidative Stress and Nrf2 Pathway Activation.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) test guidelines used to assess the dermal and ocular toxicity of chemical substances.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion.


- Principle: A single dose of the test substance (0.5 g for solids) is applied to a small area of skin (approx. 6 cm²) on a single experimental animal (typically an albino rabbit).[\[13\]](#)
Untreated skin serves as a control.
- Procedure:
 - The fur is removed from the dorsal area of the test animal 24 hours before the test.[\[19\]](#)
 - The test substance is applied to the skin and covered with a porous gauze patch.[\[20\]](#)
 - The exposure duration is 4 hours.[\[13\]](#) After exposure, any residual substance is removed.
 - The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. Observations continue for up to 14 days.[\[13\]](#)
- Evaluation: The severity of skin reactions is scored. If corrosive effects are not observed, the test may be confirmed with up to two additional animals.[\[10\]](#) The substance is considered an irritant if responses persist to the end of the observation period.[\[6\]\[13\]](#)

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test determines the potential of a substance to cause eye irritation or corrosion.

- Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (albino rabbit).[\[4\]\[21\]](#) The untreated eye serves as a control.
- Procedure:

- Healthy young adult rabbits with no pre-existing eye defects are used.[21] Topical anesthetics and systemic analgesics are recommended to minimize distress.[3][22]
- The test substance (a volume of 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the eye. The eyelids are held together for about one second.[21]
- The eyes are examined at 1, 24, 48, and 72 hours after application.[4] The observation period can extend up to 21 days to assess the reversibility of effects.[3]
- Evaluation: Lesions of the cornea, iris, and conjunctiva are scored. If a corrosive or severe irritant effect is not seen in the initial test, a confirmatory test with up to two more animals may be performed.[4][22]

[Click to download full resolution via product page](#)

Standardized Workflow for Dermal and Ocular Toxicity Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. oecd.org [oecd.org]
- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 activation by pyrroloquinoline quinone inhibits natural aging-related intervertebral disk degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. safecosmetics.org [safecosmetics.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
- 14. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]
- 18. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 20. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Health and Safety Profile of 2,5-Dibromohydroquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082636#health-and-safety-information-for-2-5-dibromohydroquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com